Khellin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,9-dimethoxy-7-methylfuro[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-7-6-9(15)10-11(16-2)8-4-5-18-12(8)14(17-3)13(10)19-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMPDPBYAYSOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045267 | |
| Record name | Khellin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-02-0 | |
| Record name | Khellin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Khellin [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | khellin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755826 | |
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| Record name | khellin | |
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| Record name | khellin | |
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| Record name | khellin | |
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| Record name | Khellin | |
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| Record name | Khellin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KHELLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G117T0TJZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Khellin as a Calcium Channel Blocker: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Khellin, a furanochromone extracted from the plant Ammi visnaga, has a long history of traditional medicinal use for various ailments, including respiratory and cardiovascular conditions.[1][2] Modern pharmacological research has identified its primary mechanism of action as the modulation of calcium ion (Ca²⁺) channels, leading to its characteristic smooth muscle relaxant properties.[3] This technical guide provides an in-depth overview of the research on this compound as a calcium channel blocker, focusing on its mechanism of action, quantitative data from related compounds, detailed experimental protocols for its study, and visualization of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.
Introduction
This compound is a naturally occurring compound that has served as a scaffold for the development of important drugs, including the antiarrhythmic amiodarone and the mast cell stabilizer cromolyn sodium.[4][5] Its therapeutic effects, particularly as a vasodilator and bronchodilator, are primarily attributed to its ability to interfere with calcium signaling in smooth muscle cells.[3][6] Understanding the nuances of this compound's interaction with calcium channels is crucial for the development of novel therapeutics with improved efficacy and safety profiles.
Mechanism of Action
This compound's principal pharmacological effect is the relaxation of smooth muscle, which is achieved through a multi-faceted mechanism centered on the regulation of intracellular calcium concentration.
Inhibition of Calcium Influx
The primary mechanism of this compound's action is the inhibition of calcium influx through voltage-gated calcium channels in the cell membrane of smooth muscle cells.[3] By blocking these channels, this compound prevents the entry of extracellular Ca²⁺, a critical step in the initiation of muscle contraction. This leads to the relaxation of vascular and bronchial smooth muscle, resulting in vasodilation and bronchodilation, respectively.[3] Research on rat aorta and portal vein preparations suggests that this compound exhibits a non-specific inhibition of calcium flux.[7]
Interference with Intracellular Calcium Stores
In addition to blocking extracellular calcium entry, this compound has been shown to interfere with the release of calcium from intracellular stores, such as the sarcoplasmic reticulum.[7] This further contributes to the reduction of cytosolic calcium levels, enhancing its relaxant effect.
Modulation of the cAMP Pathway
This compound has also been reported to inhibit phosphodiesterase (PDE) enzymes. By inhibiting PDE, this compound increases the intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate a signaling cascade that promotes smooth muscle relaxation, complementing its calcium channel blocking activity.
Quantitative Data
| Compound | Assay | Target/Effect | IC₅₀/EC₅₀ | Reference |
| Amiodarone | Depolarization-induced aortic ring contraction | Vasodilation | 24 nM (EC₅₀) | [3] |
| Electrically stimulated myocardial contraction | Negative Inotropy | 1.7 µM (EC₅₀) | [3] | |
| Patch Clamp | Late Sodium Channels (INa) | 3.0 µM (IC₅₀) | [8] | |
| Patch Clamp | HERG K⁺ Channels (IKr) | 0.8 µM (IC₅₀) | [8] | |
| Dronedarone | Patch Clamp | Small Conductance Ca²⁺-activated K⁺ Channels (IKAS) | 2.42 µM (IC₅₀) | [2] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Smooth Muscle Relaxation
Caption: Signaling pathway of this compound-induced smooth muscle relaxation.
Experimental Workflow for Assessing Vasorelaxant Effects
Caption: Workflow for isometric tension measurement in isolated rat aorta.
Experimental Workflow for Intracellular Calcium Measurement
Caption: Workflow for intracellular calcium measurement using Fura-2 AM.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and related compounds as calcium channel blockers.
Isometric Tension Measurement in Isolated Rat Aorta
This protocol is adapted from standard methods for assessing vasorelaxant activity.[9][10]
Objective: To determine the concentration-response relationship of this compound's vasorelaxant effect on pre-contracted rat aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Noradrenaline (Norepinephrine) or Potassium Chloride (KCl)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the rat and excise the thoracic aorta. Carefully remove adherent connective and adipose tissue. Cut the aorta into rings of 3-4 mm in length.
-
Mounting: Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.
-
Pre-contraction: Contract the aortic rings with a submaximal concentration of noradrenaline (e.g., 1 µM) or KCl (e.g., 80 mM) until a stable plateau is reached.
-
This compound Administration: Add this compound in a cumulative manner to the organ bath, allowing the response to stabilize at each concentration before adding the next.
-
Data Recording: Continuously record the isometric tension throughout the experiment.
-
Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by noradrenaline or KCl. Plot the concentration-response curve and calculate the IC₅₀ value.
Intracellular Calcium Measurement using Fura-2 AM
This protocol is based on established methods for fluorescent calcium imaging in cultured vascular smooth muscle cells.[11][12]
Objective: To measure the effect of this compound on intracellular calcium concentration ([Ca²⁺]i) in vascular smooth muscle cells.
Materials:
-
A7r5 rat aortic smooth muscle cell line
-
Cell culture medium (e.g., DMEM)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Agonist (e.g., noradrenaline)
-
This compound
-
Fluorescence microscopy system with dual-wavelength excitation (340/380 nm) and emission detection (~510 nm)
-
Image analysis software
Procedure:
-
Cell Culture: Culture A7r5 cells on glass coverslips until they reach the desired confluency.
-
Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and a similar concentration of Pluronic F-127 in HBSS for 30-60 minutes at room temperature in the dark.
-
De-esterification: Wash the cells with fresh HBSS and incubate for a further 30 minutes to allow for complete de-esterification of the dye.
-
Imaging: Mount the coverslip on the stage of the fluorescence microscope. Perfuse the cells with HBSS.
-
Baseline Recording: Record the baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm and measuring the emission at 510 nm.
-
Stimulation: Perfuse the cells with a solution containing the agonist (e.g., noradrenaline) to induce an increase in [Ca²⁺]i.
-
This compound Application: Following agonist stimulation, apply this compound to the perfusion solution and continue recording the fluorescence changes.
-
Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). This ratio is proportional to the [Ca²⁺]i. Calibrate the signal to obtain absolute calcium concentrations if required.
Whole-Cell Patch-Clamp Electrophysiology
This is a generalized protocol for recording voltage-gated calcium channel currents, which can be adapted to study the effects of this compound.[13][14]
Objective: To directly measure the inhibitory effect of this compound on voltage-gated calcium channel currents.
Materials:
-
Cells expressing the calcium channel of interest (e.g., A7r5 cells or a heterologous expression system like HEK293 cells)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular solution (in mM, example: TEA-Cl 140, CaCl₂ 10, HEPES 10; pH adjusted to 7.4)
-
Intracellular solution (in mM, example: Cs-methanesulfonate 120, EGTA 10, HEPES 10, Mg-ATP 4; pH adjusted to 7.2)
-
This compound
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Place the coverslip with the cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Current Recording: Clamp the cell membrane at a holding potential where the calcium channels are closed (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to elicit calcium currents.
-
This compound Application: After obtaining a stable baseline recording of the calcium currents, perfuse the cell with the extracellular solution containing this compound at various concentrations.
-
Data Recording: Record the calcium currents in the presence of this compound.
-
Analysis: Measure the peak amplitude of the calcium currents before and after the application of this compound. Determine the percentage of inhibition and, if possible, the IC₅₀ value.
Conclusion
This compound presents a compelling natural product scaffold for the development of calcium channel blockers. Its multifaceted mechanism of action, involving the inhibition of calcium influx, interference with intracellular calcium stores, and modulation of the cAMP pathway, provides multiple avenues for therapeutic intervention. While direct quantitative data on this compound's potency against specific calcium channel subtypes remains an area for further investigation, the information available for its derivatives underscores the potential of this chemical class. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the pharmacological properties of this compound and to screen for novel analogues with enhanced therapeutic profiles. The continued exploration of this compound and its derivatives holds promise for the discovery of new treatments for a range of cardiovascular and respiratory diseases.
References
- 1. Mechanism of action of disodium cromoglycate--mast cell calcium ion influx after a histamine-releasing stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic agent amiodarone possesses calcium channel blocker properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cromoglicic acid - Wikipedia [en.wikipedia.org]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. A binding site on mast cells and basophils for the anti-allergic drug cromolyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relaxant actions of this compound on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vasorelaxant effects of the bioflavonoid chrysin in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of potassium channels on vasorelaxant effects of elabela in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patch Clamp Protocol [labome.com]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
A Comprehensive Technical Review of the Biological Activities of Khellin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Khellin, a furanochromone extracted from the plant Ammi visnaga, has a long history in traditional medicine for treating ailments such as renal colic, asthma, and coronary disease.[1] Modern scientific investigation has revealed a multifaceted pharmacological profile, positioning this compound as a molecule of significant interest for drug development. Its primary mechanisms of action include the modulation of smooth muscle contractility through calcium channel blockade and phosphodiesterase inhibition, leading to potent vasodilator and bronchodilator effects.[2] Furthermore, this compound interacts with key signaling pathways, including the Aryl Hydrocarbon Receptor (AHR), and exhibits anti-inflammatory, cytoprotective, and anticancer properties.[3][4] Clinically, it has been most notably explored in photochemotherapy for dermatological disorders like vitiligo.[5] However, its therapeutic application is often limited by side effects, including gastrointestinal distress and potential hepatotoxicity.[6][7] This technical guide provides an in-depth review of this compound's biological activities, summarizing key quantitative data, detailing experimental protocols, and visualizing its core mechanisms of action to support further research and development.
Introduction
This compound is a primary active constituent of Ammi visnaga (also known as Khella), a plant used for centuries in regions like Egypt and the Mediterranean for a variety of medicinal purposes.[1] Chemically classified as a gamma-pyrone and a furanochromone derivative, this compound was historically used for renal colic, kidney stones, angina pectoris, and bronchial asthma.[1] In the 20th century, its potent biological effects prompted researchers to develop analogues with improved efficacy and lower toxicity, leading to the successful development of widely used drugs like the antiarrhythmic amiodarone and the mast cell stabilizer cromolyn sodium.[1] This review consolidates the current understanding of this compound's diverse biological activities and underlying molecular mechanisms.
Mechanisms of Action
This compound's broad therapeutic effects stem from its ability to modulate multiple fundamental cellular pathways.
2.1. Smooth Muscle Relaxation
The most well-characterized effects of this compound are its potent vasodilator and bronchodilator actions, which are mediated through a dual mechanism targeting smooth muscle cell contractility.[2]
-
Calcium Channel Blockade: this compound directly inhibits the influx of extracellular calcium (Ca2+) into smooth muscle cells.[2] This non-specific inhibition of calcium channels prevents the Ca2+-dependent signaling cascade that leads to muscle contraction, resulting in relaxation of the vasculature and bronchial airways.[2][8]
-
Phosphodiesterase (PDE) Inhibition: this compound also acts as an inhibitor of phosphodiesterase enzymes.[9] By preventing the breakdown of cyclic adenosine monophosphate (cAMP), intracellular cAMP levels rise.[2][9] Elevated cAMP activates protein kinase A (PKA), which in turn promotes smooth muscle relaxation and exerts anti-inflammatory effects.[9][10]
2.2. Aryl Hydrocarbon Receptor (AHR) Signaling
This compound is a modulator of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and cell growth.[3][11]
2.3. Anti-inflammatory and Other Activities
-
Anti-inflammatory Effects: this compound demonstrates anti-inflammatory properties by inhibiting AP-1 and NF-κB signaling pathways, which are central to the inflammatory response.[3]
-
EGFR Inhibition: Studies have suggested that this compound and its derivatives possess Epidermal Growth Factor Receptor (EGFR) inhibitory activity, indicating potential applications in oncology.[4]
-
Antioxidant Properties: this compound exhibits antioxidant activity, which may contribute to its protective effects against cellular damage.[2]
Pharmacological and Therapeutic Applications
3.1. Cardiovascular and Respiratory Diseases
Leveraging its potent smooth muscle relaxant properties, this compound has been clinically used to treat angina pectoris by acting as a selective coronary vasodilator and to manage bronchial asthma as a bronchodilator.[1][9] However, systemic use is often hampered by side effects like nausea.[1]
3.2. Dermatological Applications
This compound, in combination with ultraviolet A (UVA) radiation (KUVA therapy), is used as a photochemotherapeutic agent for skin disorders, primarily vitiligo.[5] It is considered to have a better safety profile than traditional psoralens, with lower phototoxicity and mutagenicity.[1][5]
| Table 1: Clinical Efficacy of this compound in Vitiligo Treatment | ||||
| Study | Treatment Protocol | Patient Group | Repigmentation Outcome | Percentage of Patients |
| Abdel-Fattah et al. (1982)[13] | Oral this compound + Sunlight (4 months) | 30 vitiligo patients | 90-100% | 16.6% |
| 50-60% | 23.3% | |||
| ≤25% | 36.6% | |||
| No Response | 23.3% | |||
| Hofer et al. (2001)[14] | Topical this compound + UVA (>3 months) | 17 vitiligo patients | >70% | 41% |
| Saraceno et al. (2009)[14] | 308-nm Excimer Lamp + 4% this compound | 20 patients with resistant vitiligo | Encouraging results reported | - |
| Valk et al. (2004)[14] | This compound in liposomes + UVA/UVB (12 months) | 74 vitiligo patients | 50-100% on face | 63% |
| 50-100% on back | 59% |
3.3. Urological and Cytoprotective Effects
This compound has a traditional reputation for facilitating the passage of kidney stones and relieving renal colic.[1] While its direct role in preventing calcium oxalate nucleation is debated, studies have shown that this compound and its parent extract can protect renal epithelial cells from damage caused by oxalate and calcium oxalate monohydrate (COM) crystals.[1]
| Table 2: Cytoprotective Effects of this compound and A. visnaga Extract on Renal Epithelial Cells | |||
| Cell Line | Stressor | Treatment | LDH Release (% of Control) |
| LLC-PK1 | 300 µM Oxalate | A. visnaga Extract (100 µg/mL) | Significant decrease from 8.46% to 5.41% (p<0.001) |
| MDCK | 300 µM Oxalate | A. visnaga Extract (100 µg/mL) | Significant decrease from 30.9% to 17.5% (p<0.001) |
| LLC-PK1 | Oxalate or COM Crystals | This compound | Significant decrease in LDH release |
| MDCK | COM Crystals | This compound | Slight reduction in LDH release |
| (Data sourced from Vanachayangkul et al., 2010) |
Key Experimental Data and Protocols
4.1. In Silico Predicted Bioactivity
Computational (in silico) studies are valuable for predicting the drug-like properties of molecules. Analysis of this compound and its derivatives predicts good oral bioavailability and suggests they are likely to act as ion channel modulators or enzyme inhibitors.[15]
| Table 3: In Silico Predicted Bioactivity Scores for this compound | |
| Activity Target | Bioactivity Score |
| GPCR Ligand | -0.32 |
| Ion Channel Modulator | 0.13 |
| Kinase Inhibitor | -0.27 |
| Nuclear Receptor Ligand | -0.30 |
| Protease Inhibitor | -0.21 |
| Enzyme Inhibitor | 0.20 |
| (Data calculated using Molinspiration software, as reported by Tomasova et al., 2021. A score >0.00 suggests probable activity.)[15] |
4.2. Featured Experimental Protocols
Protocol 1: Assessment of Cytoprotection in Renal Epithelial Cells (LDH Assay)
This protocol is adapted from methods used to assess cell damage from oxalate, a key component of kidney stones.[16] The release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium is a well-established indicator of cell membrane damage and cytotoxicity.[17]
-
Cell Culture: Seed renal epithelial cells (e.g., LLC-PK1 or MDCK) in a 96-well plate at a density of 1-5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Expose cells to a stressor (e.g., 300 µM sodium oxalate) with and without various concentrations of this compound. Include appropriate controls: untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).[18]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24 hours) under standard cell culture conditions.
-
Sample Collection: After incubation, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well assay plate.[18]
-
LDH Reaction: Add 50 µL of an LDH assay reagent (containing a tetrazolium salt) to each well.[19]
-
Incubation: Incubate the assay plate in the dark at room temperature for 20-60 minutes.[16][18]
-
Stop Reaction & Measurement: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well. Measure the absorbance at 490 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the negative and positive controls.
Protocol 2: Quantification of this compound Content by HPLC
This protocol provides a validated method for the simultaneous quantification of this compound and related furanochromones in plant extracts or pharmaceutical preparations.[20][21]
-
Standard & Sample Preparation: Prepare a stock solution of standard this compound in methanol (e.g., 1 mg/mL).[22] Dilute plant extracts or dissolved formulations in methanol and filter through a 0.22 µm syringe filter.[21]
-
Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water, methanol, and tetrahydrofuran (50:45:5, v/v/v) is effective.[20][21]
-
Run Parameters:
-
Analysis: Run standards to create a calibration curve. Inject samples and quantify this compound concentration based on the peak area relative to the standard curve. The retention time for this compound under these conditions is approximately 9.19 minutes.
Protocol 3: Aryl Hydrocarbon Receptor (AHR) Activation Assay
This protocol uses a reporter gene assay to measure the ability of a compound to activate the AHR signaling pathway.[3][23]
-
Cell Line: Use a cell line stably transfected with an AHR-responsive reporter construct, such as a luciferase gene under the control of an XRE-containing promoter (e.g., AZ-AHR or H1L6.1c2 cells).[23][24]
-
Cell Culture and Treatment: Seed the reporter cells in a 96-well plate. After attachment, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a potent AHR agonist (e.g., TCDD or 3-MC) as a positive control.[24]
-
Incubation: Incubate the plate for 16-24 hours to allow for reporter gene expression.[3][23]
-
Cell Lysis: Remove the medium and lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to cell viability or total protein content. Express the results as fold induction over the vehicle control to determine the dose-dependent activation of AHR by this compound.
Toxicology and Side Effects
Despite its therapeutic potential, the clinical use of this compound is constrained by a notable side effect profile.
-
Gastrointestinal Effects: The most common adverse effects are gastrointestinal, including nausea, vomiting, and abdominal pain, particularly at higher doses.[6][9]
-
Hepatotoxicity: A significant concern is the potential for liver toxicity. Elevated liver enzymes (transaminases) have been reported in 7% to 30% of patients undergoing systemic this compound therapy, necessitating monitoring of liver function.[5][7]
-
Cardiovascular Effects: Due to its vasodilatory action, this compound can cause hypotension, dizziness, and headaches.[6][9]
-
Other Side Effects: Photosensitivity, skin rashes, and insomnia have also been reported.[6][7] In silico toxicity predictions suggest this compound itself may have a high risk of mutagenicity and tumorigenicity, though its derivatives have been designed to mitigate these risks.[15]
Conclusion and Future Directions
This compound is a natural product with a rich history and a diverse range of well-documented biological activities. Its mechanisms of action, centered on smooth muscle relaxation and modulation of the AHR pathway, provide a strong foundation for its therapeutic applications in cardiovascular, respiratory, and dermatological diseases. The development of successful drugs like amiodarone and cromolyn from the this compound scaffold highlights its value as a lead compound.
Future research should focus on developing novel delivery systems (e.g., topical formulations, liposomes) to improve bioavailability and minimize systemic side effects.[14] Further investigation into its AHR-modulating and anticancer properties may uncover new therapeutic avenues. A thorough toxicological characterization of this compound and its metabolites is crucial to fully understand its risk-benefit profile and guide the development of safer, more effective this compound-based therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound and Visnagin Differentially Modulate AHR Signaling and Downstream CYP1A Activity in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. emjreviews.com [emjreviews.com]
- 6. What are the side effects of this compound? [synapse.patsnap.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Relaxant actions of this compound on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and Visnagin Differentially Modulate AHR Signaling and Downstream CYP1A Activity in Human Liver Cells | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. An approach to the treatment of vitiligo by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validated HPLC method for simultaneous estimation of khellol glucoside, this compound and visnagin in Ammi visnaga L. fruits and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immuno-Modulatory, Anti-Psoriatic Effects and Furanochromone (this compound and Visnagin) Contents of Ammi Visnaga (L.) Hydeoethanolic Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 22. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of this compound in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Pharmacological Profile of Khellin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khellin is a naturally occurring furanochromone derived from the seeds of the Ammi visnaga plant, a medicinal herb with a long history of use in traditional medicine, particularly in Egypt and the Middle East, for treating conditions such as renal colic, kidney stones, coronary disease, bronchial asthma, vitiligo, and psoriasis.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing its mechanisms of action, therapeutic effects, and pharmacokinetic properties, with a focus on quantitative data and detailed experimental methodologies.
Pharmacological Profile
Mechanism of Action
This compound's therapeutic effects are attributed to a multi-faceted pharmacological profile, primarily centered on its actions as a smooth muscle relaxant, anti-inflammatory agent, and modulator of specific signaling pathways.
-
Calcium Channel Modulation: this compound exhibits vasodilatory and bronchodilatory effects by acting as a calcium channel blocker. It inhibits the influx of calcium ions into smooth muscle cells, leading to relaxation of the bronchial and vascular musculature. This action is beneficial in conditions like asthma and angina pectoris.
-
Phosphodiesterase (PDE) Inhibition: this compound is believed to inhibit phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels contribute to smooth muscle relaxation. While the inhibitory effect on PDEs is cited, specific IC50 values for this compound against various PDE isoforms are not well-documented in publicly available literature. The structurally related compound, visnagin, has been shown to weakly inhibit PDE isozymes (PDE1, PDE2, PDE3, PDE4, and PDE5).[2]
-
Aryl Hydrocarbon Receptor (AHR) Signaling: this compound has been shown to modulate the Aryl Hydrocarbon Receptor (AHR) signaling pathway. It can induce the transcription of genes regulated by this receptor.[3] The precise binding affinity (Kd) of this compound to the AHR is not definitively established.[4]
-
Anti-inflammatory and Antioxidant Properties: this compound demonstrates anti-inflammatory activity, which may contribute to its therapeutic effects. Additionally, it possesses antioxidant properties.
Therapeutic Effects
This compound has been investigated for various therapeutic applications:
-
Vitiligo: this compound, in combination with ultraviolet A (UVA) irradiation (KUVA therapy), has been used to treat vitiligo, a skin depigmentation disorder. It is considered to have phototherapeutic properties similar to psoralens but with potentially lower phototoxicity and DNA mutation effects.[5]
-
Psoriasis: Due to its photosensitizing properties, this compound has also been explored for the treatment of psoriasis.[6]
-
Asthma and Angina Pectoris: Its bronchodilatory and vasodilatory effects have led to its use in managing bronchial asthma and angina pectoris.[1]
-
Kidney Stones: Traditionally, Ammi visnaga has been used to relieve renal colic and facilitate the passage of kidney stones.[6]
Pharmacokinetics
The oral bioavailability of this compound is limited due to its low water solubility.[6]
-
Absorption: Following oral administration in rabbits, the fraction of this compound absorbed from a suspension was 38%.[7] In a study with two healthy human males who received 60 mg oral tablets, serum concentrations were measured, though detailed pharmacokinetic parameters were not provided.[8]
-
Distribution, Metabolism, and Excretion: Detailed information on the distribution, metabolism, and excretion of this compound in humans is limited. In rabbits, after intravenous administration, the data fit a two-compartment open model.[7]
Toxicology and Side Effects
The oral use of this compound can be associated with adverse effects, including dizziness, constipation, headache, itching, and lack of appetite.[6]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the pharmacological activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Target | Species/System | Endpoint | Value | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | - | IC50 | Data not available | |
| Antioxidant Activity | Oxygen Radical Absorbance Capacity (ORAC) | - | µmol Trolox-equivalent / g | No activity (nearly 0) | [9] |
| Calcium Channel Blockade | L-type Calcium Channels | - | IC50 | Data not available | |
| Phosphodiesterase Inhibition | PDE3, PDE4, PDE5 | - | IC50 | Data not available |
Table 2: In Vivo Efficacy of this compound in Vitiligo Treatment
| Study Design | Treatment | Number of Patients | Efficacy Outcome | Results | Reference |
| Double-blind clinical study | Oral this compound + natural sunlight (4 months) | 30 | Repigmentation | 16.6% had 90-100% repigmentation; 23.3% had 50-60% repigmentation; 36.6% had ≤25% repigmentation; 23.3% had no response. | [10] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | Cmax | Tmax | AUC | Bioavailability (F) | Reference |
| Rabbit | Oral (suspension) | - | - | 0.083 to 4 hr | - | 38% | [7] |
| Rabbit | Oral (sugar-coated tablets) | - | 23 ng/mL·mg⁻¹·kg | 21 hr | - | - | [7] |
| Rabbit | Intravenous | - | - | - | - | - | [7] |
| Human | Oral (tablets) | 60 mg | Data not fully reported | Data not fully reported | Data not fully reported | Data not fully reported | [8] |
Experimental Protocols
Calcium Channel Activity Assay (Fluorescent Imaging)
This protocol is adapted for assessing the inhibitory effect of this compound on L-type calcium channels in smooth muscle cells.
Objective: To determine the IC50 of this compound for the inhibition of depolarization-induced calcium influx.
Materials:
-
Primary smooth muscle cells (e.g., aortic or bronchial)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM)[11][12]
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Potassium chloride (KCl) for depolarization
-
This compound stock solution (in DMSO)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Culture: Plate smooth muscle cells in 96-well plates and grow to 80-90% confluency.
-
Dye Loading: a. Prepare a loading solution containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. b. Wash cells once with HBSS. c. Add the loading solution to each well and incubate for 30-60 minutes at 37°C. d. Wash cells twice with HBSS to remove excess dye.
-
Compound Incubation: a. Prepare serial dilutions of this compound in HBSS from the stock solution. b. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes. Include a vehicle control (DMSO).
-
Measurement of Calcium Influx: a. Place the plate in the fluorescence reader. b. Establish a baseline fluorescence reading for each well. c. Add a depolarizing concentration of KCl (e.g., 50 mM final concentration) to all wells simultaneously using an automated dispenser. d. Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis: a. Calculate the change in fluorescence (ΔF = F - F_baseline) or the ratio of fluorescence at different wavelengths (for Fura-2). b. Determine the peak fluorescence response for each concentration of this compound. c. Plot the percentage inhibition of the KCl-induced calcium influx against the logarithm of this compound concentration. d. Fit the data to a dose-response curve to determine the IC50 value.
Phosphodiesterase (PDE) Inhibition Assay (Luminescence-based)
This protocol is a general method to screen for PDE inhibitory activity of this compound.
Objective: To determine if this compound inhibits PDE activity and to estimate its IC50.
Materials:
-
Recombinant human PDE isoforms (e.g., PDE3, PDE4, PDE5)
-
PDE-Glo™ Phosphodiesterase Assay Kit (Promega) or similar luminescence-based assay kit
-
This compound stock solution (in DMSO)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare reagents according to the manufacturer's instructions (e.g., reaction buffer, substrate solution, termination buffer, detection solution).
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate buffer.
-
Assay Reaction: a. In a 384-well plate, add the PDE enzyme, this compound dilutions (or vehicle control), and initiate the reaction by adding the cAMP or cGMP substrate. b. Incubate at room temperature for the recommended time (e.g., 30-60 minutes).
-
Signal Detection: a. Stop the reaction by adding the termination buffer. b. Add the detection reagents according to the kit protocol. c. Incubate to allow the luminescent signal to develop. d. Measure the luminescence using a plate reader.
-
Data Analysis: a. The luminescent signal is inversely proportional to PDE activity. b. Calculate the percentage of PDE inhibition for each this compound concentration relative to the vehicle control. c. Plot the percentage inhibition against the logarithm of this compound concentration and fit to a dose-response curve to determine the IC50 value.
Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory effect of this compound in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
-
Indomethacin (positive control)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping and Dosing: a. Divide the rats into groups (e.g., vehicle control, this compound-treated groups at different doses, positive control group). b. Administer this compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: a. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. b. Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: a. Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13]
-
Data Analysis: a. Calculate the increase in paw volume (edema) for each animal at each time point. b. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group. c. Analyze the data for statistical significance.
Antioxidant Capacity Assays
Objective: To determine the IC50 of this compound for scavenging the DPPH radical.
Materials:
-
This compound solution (in methanol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (in methanol)
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a 96-well plate, mix different concentrations of this compound solution with the DPPH solution. Include a control (methanol + DPPH) and a blank (methanol + this compound solution).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.[14]
-
Data Analysis: a. Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100. b. Plot the percentage of scavenging activity against the logarithm of this compound concentration and determine the IC50 value.[15]
Objective: To measure the antioxidant capacity of this compound against peroxyl radicals.
Materials:
-
This compound solution
-
Fluorescein sodium salt solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution
-
Trolox (standard)
-
Phosphate buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the fluorescein solution, followed by the this compound solution or Trolox standards at different concentrations.
-
Incubation: Incubate the plate at 37°C for a few minutes.
-
Reaction Initiation: Add the AAPH solution to all wells to initiate the radical generation.
-
Fluorescence Measurement: Immediately begin reading the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes).
-
Data Analysis: a. Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard. b. Subtract the AUC of the blank from the AUC of the samples and standards. c. Plot a standard curve of net AUC versus Trolox concentration. d. Calculate the ORAC value of this compound in Trolox equivalents (TE) from the standard curve.
HPLC Method for this compound Quantification in Plasma
Objective: To determine the concentration of this compound in human plasma samples.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase: Methanol/water mixture (e.g., 65:35 v/v)[8]
-
This compound standard solutions
-
Internal standard (e.g., theophylline)[8]
-
Plasma samples
-
Protein precipitation agent (e.g., acetonitrile or methanol)
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: a. To a known volume of plasma, add the internal standard. b. Precipitate the plasma proteins by adding a protein precipitation agent and vortexing. c. Centrifuge to pellet the precipitated proteins. d. Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions: a. Set the HPLC column temperature. b. Equilibrate the column with the mobile phase at a constant flow rate. c. Set the UV detector to the appropriate wavelength for this compound detection (e.g., 247 nm).[4]
-
Analysis: a. Inject the prepared sample onto the HPLC system. b. Record the chromatogram and identify the peaks for this compound and the internal standard based on their retention times.
-
Quantification: a. Prepare a calibration curve by analyzing standard solutions of this compound of known concentrations. b. Plot the peak area ratio of this compound to the internal standard against the concentration of this compound. c. Determine the concentration of this compound in the plasma samples from the calibration curve.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound-Induced Smooth Muscle Relaxation
Caption: this compound's dual mechanism for smooth muscle relaxation.
This compound and the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Caption: this compound's activation of the AHR signaling pathway.
Experimental Workflow for HPLC Quantification of this compound in Plasma
Caption: Workflow for quantifying this compound in plasma via HPLC.
Conclusion
This compound is a pharmacologically active natural product with established therapeutic applications, particularly in dermatology and for respiratory and cardiovascular conditions. Its mechanisms of action, involving calcium channel modulation, potential phosphodiesterase inhibition, and interaction with the AHR signaling pathway, provide a basis for its observed clinical effects. However, a significant gap exists in the literature regarding quantitative data on its potency (IC50/EC50 values) for its primary molecular targets. Furthermore, comprehensive human pharmacokinetic studies are lacking. Future research should focus on elucidating these quantitative pharmacological parameters to better understand its therapeutic potential and to guide the development of new therapeutic agents based on the this compound scaffold.
References
- 1. Clinical update on phosphodiesterase type-5 inhibitors for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of visnagin on cyclic nucleotide phosphodiesterases and their role in its inhibitory effects on vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phototherapeutic, photobiologic, and photosensitizing properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioavailability and Pharmacokinetics of Oral Cocaine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Imaging in mDA neurons [protocols.io]
- 13. Effect of dose size on the pharmacokinetics of orally administered quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural insight into the ligand binding mechanism of aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Khellin Target Identification and Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khellin, a natural furanochromone extracted from the plant Ammi visnaga, has a long history in traditional medicine for treating various ailments, including respiratory and cardiovascular diseases.[1] Its therapeutic potential stems from its interaction with multiple biological targets. This technical guide provides a comprehensive overview of the identified targets of this compound, methodologies for their validation, and the signaling pathways involved. The information is presented to facilitate further research and drug development efforts centered on this versatile scaffold.
Identified Molecular Targets of this compound
This compound's diverse pharmacological effects are attributed to its ability to modulate several key cellular proteins. The primary identified targets include L-type calcium channels, phosphodiesterases (PDEs), the Aryl Hydrocarbon Receptor (AHR), and the Epidermal Growth Factor Receptor (EGFR).
Quantitative Analysis of this compound-Target Interactions
The following table summarizes the available quantitative data on the interaction of this compound with its molecular targets. This data is crucial for understanding the potency and selectivity of this compound and for guiding lead optimization efforts.
| Target | Parameter | Value | Cell Line/System | Reference |
| Epidermal Growth Factor Receptor (EGFR) | IC50 | 0.15 µM | Not Specified | [2] |
| Cytochrome P450 1A1 (CYP1A1) | IC50 | 4.02 µM | CYP1A1-overexpressing human HEK293 suspension cells | |
| L-type Calcium Channels | Kd | Data Not Available | - | - |
| Phosphodiesterases (PDEs) | IC50 | Data Not Available | - | - |
| Aryl Hydrocarbon Receptor (AHR) | Kd | Data Not Available | - | - |
Note: The lack of quantitative binding affinity (Kd) and IC50 values for several key targets highlights a significant gap in the current understanding of this compound's pharmacology and underscores the need for further investigation.
Signaling Pathway Modulation by this compound
This compound exerts its cellular effects by modulating key signaling pathways. Understanding these pathways is critical for elucidating its mechanism of action and predicting potential therapeutic applications and side effects.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
This compound has been shown to activate the AHR signaling pathway.[3][4][5] Upon binding to this compound, the AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.
cAMP Signaling Pathway
This compound is believed to inhibit phosphodiesterase (PDE) enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[6] By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to smooth muscle relaxation and other cellular effects.
Experimental Protocols for Target Identification and Validation
The following section details experimental methodologies for the identification and validation of this compound's biological targets.
Target Identification using Affinity Chromatography
Affinity chromatography is a powerful technique to isolate proteins that bind to a specific ligand, in this case, this compound.
Experimental Workflow:
Detailed Methodology:
-
Immobilization of this compound:
-
This compound, containing a reactive functional group (or a synthetically introduced one), is covalently coupled to a solid support matrix (e.g., NHS-activated sepharose beads). The choice of chemistry will depend on the available functional groups on this compound.
-
The efficiency of immobilization is quantified by measuring the concentration of this compound in the supernatant before and after the coupling reaction.
-
-
Preparation of Cell Lysate:
-
Select a cell line or tissue relevant to the known pharmacological effects of this compound (e.g., smooth muscle cells, hepatocytes).
-
Lyse the cells using a mild detergent-based buffer to maintain protein integrity.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified lysate with the this compound-immobilized beads to allow for binding of target proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand (e.g., free this compound) or by changing the buffer conditions (e.g., pH, ionic strength).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize by Coomassie or silver staining.
-
Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Target Validation using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a small molecule to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Workflow:
Detailed Methodology:
-
Cell Treatment:
-
Culture cells of interest to a suitable confluency.
-
Treat the cells with a range of this compound concentrations or a vehicle control (e.g., DMSO) for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at different temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
-
Protein Detection and Analysis:
-
Analyze the soluble fractions by Western blotting using an antibody specific to the putative target protein.
-
Quantify the band intensities and plot them against the corresponding temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. For membrane proteins like L-type calcium channels, a modified protocol with detergent extraction after the heating step may be necessary.[2][7]
-
Kinase Inhibition Assay
To validate this compound's inhibitory activity against EGFR, a kinase inhibition assay can be performed.
Detailed Methodology:
-
Assay Setup:
-
The assay is typically performed in a 96- or 384-well plate format.
-
Reagents include recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
-
Inhibition by this compound:
-
A dilution series of this compound is pre-incubated with the EGFR enzyme.
-
The kinase reaction is initiated by the addition of the substrate and ATP mixture.
-
-
Detection of Kinase Activity:
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each this compound concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a promising natural product with a complex pharmacological profile arising from its interaction with multiple biological targets. This guide has summarized the current knowledge of its molecular targets, the signaling pathways it modulates, and detailed experimental protocols for further investigation. The provided data and methodologies offer a solid foundation for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this compound and its derivatives. The significant gaps in quantitative data for several key targets represent immediate opportunities for further research.
References
- 1. promega.com.cn [promega.com.cn]
- 2. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Visnagin Differentially Modulate AHR Signaling and Downstream CYP1A Activity in Human Liver Cells | PLOS One [journals.plos.org]
- 4. This compound and visnagin differentially modulate AHR signaling and downstream CYP1A activity in human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure-Activity Relationship of Khellin and its Analogues
This compound, a furanochromone extracted from the medicinal plant Ammi visnaga, has a long history of use in traditional medicine for ailments such as renal colic, asthma, and heart conditions.[1][2][3] Its diverse pharmacological profile has established it as a valuable scaffold in drug discovery, inspiring the development of significant drugs like the antiarrhythmic amiodarone and the antiasthmatic sodium cromoglycate.[4][5][6] However, the clinical application of this compound itself is hampered by issues like poor aqueous solubility and adverse side effects, including nausea, dizziness, and potential liver toxicity.[1][2][4][7] This has driven extensive research into its analogues to enhance potency, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound and its derivatives across various therapeutic areas. It details the molecular modifications that influence biological activity, summarizes quantitative data in structured tables, outlines key experimental protocols, and visualizes relevant pathways and workflows.
The this compound Scaffold: A Foundation for Derivatization
This compound's core structure is a furanochromone, characterized by a fused furan and chromone ring system. Key features amenable to chemical modification include:
-
The Pyrone Ring (C-ring): Opening of this ring, typically by alkaline hydrolysis, yields khellinone, a crucial intermediate for synthesizing derivatives like chalcones and flavanones.[5][8]
-
The Methoxy Groups (at C4 and C9): Demethylation and subsequent O-alkylation or O-arylalkylation at these positions have been explored to modulate activity, particularly for herbicidal and antifungal applications.[9]
-
The Methyl Group (at C2): While less commonly modified, this position can be a target for creating novel analogues.
-
The Furan Ring (A-ring) and Pyrone Ring Double Bonds: Hydrogenation of these rings can influence biological activity scores.[1]
Pharmacological Activities and Structure-Activity Relationships
Vasodilatory and Cardiovascular Effects
This compound is known for its potent action as a coronary vasodilator and has been used to treat angina pectoris.[2][4] Its analogue, visnagin, also exhibits significant vasodilator effects.[3][8]
Mechanism of Action: The primary mechanism involves the modulation and blockage of calcium ion (Ca2+) channels in smooth muscle cells.[3][10] By inhibiting calcium influx, this compound induces the relaxation of vascular smooth muscles, leading to vasodilation and a reduction in blood pressure.[10][11] Some evidence also points to the inhibition of phosphodiesterase enzymes, which would increase intracellular cAMP levels and contribute to smooth muscle relaxation.[10][11]
Structure-Activity Relationship:
-
The development of the highly successful antiarrhythmic drug amiodarone was based on the cardioactive properties of this compound, demonstrating the value of the core benzofuran scaffold.[5]
-
In silico studies predict that many furochromene derivatives of this compound are likely to act as ion channel modulators.[1]
-
The related compound visnadin is also a known coronary vasodilator.[3][12]
Cancer Chemoprevention and Cytotoxic Activity
This compound and its derivatives have emerged as promising agents for cancer chemoprevention and treatment. Their activity is often linked to the inhibition of key enzymes involved in carcinogenesis and cell proliferation.
Mechanism of Action: A primary mechanism is the inhibition of Cytochrome P450 family 1 (CYP1) enzymes, particularly CYP1A1.[5][8] These enzymes are responsible for metabolically activating environmental procarcinogens, like benzo[a]pyrene (B[a]P), into carcinogenic agents that can initiate cancer.[5][8] By inhibiting CYP1A1, this compound analogues can prevent this activation step.[8] Additionally, certain this compound derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key player in tumor growth.[13]
Structure-Activity Relationship:
-
CYP1A1 Inhibition:
-
This compound itself is a moderate CYP1A1 inhibitor (IC₅₀ = 4.02 μM).[5][8]
-
Modification of the this compound structure into khellinochalcones and khellinoflavanones significantly improves inhibitory potency.[5][8]
-
For khellinochalcones, introducing a pyridin-3-yl moiety (compound 3g ) resulted in potent activity.[5][8]
-
The khellinoflavanone 4l was found to be a highly potent and selective CYP1A1 inhibitor (IC₅₀ = 140 nM).[8]
-
-
EGFR Inhibition:
-
Furochromone derivatives containing a thieno skeleton displayed potent EGFR inhibitory activity.[13]
-
The presence of two methoxy groups at the 6- and 10-positions was found to be favorable for EGFR inhibition.[13]
-
Compound 5 in the studied series, with an IC₅₀ of 0.04 µM, was nearly as potent as the control drug erlotinib (IC₅₀ = 0.03 µM).[13]
-
Herbicidal and Antifungal Activity
Recent studies have investigated this compound and visnagin analogues as potential bioherbicides and antifungal agents.
Structure-Activity Relationship:
-
Herbicidal Activity:
-
Acetate analogues of both this compound and visnagin showed higher herbicidal activity against Lemna pausicostata than the parent compound visnagin.[9]
-
The O-demethyl butylated visnagin analogue was the most active compound tested (IC₅₀ of 47.2 μM).[9]
-
A complete loss of activity was observed for O-alkyl analogues with a carbon chain length greater than 14 carbons, indicating that lipophilicity must be within an optimal range.[9]
-
-
Antifungal Activity:
-
Against Colletotrichum fragariae, O-ethylated, O-butylated, and O-benzylated visnagin analogues retained antifungal activity comparable to this compound and visnagin.[9]
-
Photochemotherapy for Vitiligo
This compound, in combination with ultraviolet A (UVA) radiation, known as KUVA therapy, is used to treat vitiligo. It is considered a safer alternative to psoralen-based PUVA therapy due to significantly lower phototoxicity and mutagenicity.[7][14]
Mechanism of Action: this compound acts as a photosensitizer. When activated by UVA light, it is thought to stimulate melanocytes in the hair follicles to proliferate and produce melanin, leading to repigmentation of the skin.[7][14]
Structure-Activity Relationship:
-
The furochromone structure is essential for its phototherapeutic properties.[14]
-
Topical formulations, such as liposomal encapsulation or gels, have been developed to enhance skin penetration and local availability of the drug, potentially improving clinical outcomes.[14][15]
-
Oral administration is effective but carries a risk of liver toxicity, making topical application a preferred route.[7]
Quantitative Data Summary
Table 1: CYP1A1 Inhibitory Activity of this compound and its Analogues[5][8]
| Compound | Type | R Group | IC₅₀ (nM) in Live Cells |
| This compound (1) | Furanochromone | - | 4020 |
| 3a | Furanochalcone | Phenyl | >1000 (97% inhibition at 10µM) |
| 3g | Furanochalcone | Pyridin-3-yl | 470 |
| 4l | Furanoflavanone | 3-Phenoxyphenyl | 140 |
Table 2: EGFR Inhibitory Activity of this compound Analogues[13]
| Compound | Modification | IC₅₀ (µM) |
| This compound (1) | Parent Compound | >10 |
| 2 | Thieno[2,3-c]chromene | 0.15 |
| 3 | Thieno[2,3-c]chromene | 0.12 |
| 4 | Thieno[2,3-c]chromene | 0.09 |
| 5 | Thieno[2,3-c]chromene | 0.04 |
| Erlotinib | Positive Control | 0.03 |
Table 3: Herbicidal Activity of this compound and Visnagin Analogues against Lemna pausicostata[9]
| Compound | Modification | IC₅₀ (µM) |
| This compound | - | 114.3 |
| Visnagin | - | 100.8 |
| This compound Acetate | O-demethyl, acetylated | 71.7 |
| Visnagin Acetate | O-demethyl, acetylated | 77.6 |
| Visnagin Ethyl Ether | O-demethyl, ethylated | 114.0 |
| Visnagin Butyl Ether | O-demethyl, butylated | 47.2 |
Key Experimental Protocols
Synthesis of Khellinone (2)[5][8]
A mixture of this compound (3.46 mmol) and 1 M potassium hydroxide in ethanol is refluxed at 90 °C for 12–14 hours. After completion, the ethanol is removed via rotary evaporation. The resulting residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by silica gel column chromatography (5–10% ethyl acetate in hexane) to yield khellinone as a yellow powder.
General Procedure for Synthesis of Furanochalcones (e.g., 3a-v)[8]
Khellinone (1 equivalent) is dissolved in ethanol, to which an appropriate aryl aldehyde (1.2 equivalents) and a 50% aqueous potassium hydroxide solution are added. The mixture is stirred at room temperature for 8-12 hours. Upon completion, the reaction mixture is poured into ice-cold water and neutralized with dilute HCl. The precipitated solid is filtered, washed with water, and dried. The crude product is purified by crystallization or column chromatography to yield the desired furanochalcone.
General Procedure for Synthesis of Furanoflavanones (e.g., 4a-p)[8]
Khellinone (1 equivalent) and a suitable aryl aldehyde (1.2 equivalents) are dissolved in ethanol. Piperidine (catalytic amount) is added, and the mixture is refluxed for 12-16 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and dried to afford the target furanoflavanone.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for medicinal chemistry. Structure-activity relationship studies have successfully guided the modification of the parent molecule to produce derivatives with significantly enhanced and diverse biological activities. The conversion of this compound to khellinone is a pivotal step, unlocking pathways to potent CYP1A1 inhibitors (khellinoflavanones) and EGFR inhibitors (thieno-fused analogues). Furthermore, modifications of the methoxy groups have yielded promising herbicidal candidates.
Future research should continue to explore novel modifications of the this compound structure. Key challenges remain, including the improvement of aqueous solubility and the reduction of off-target toxicities to enhance the overall druggability of these compounds. A deeper understanding of the molecular interactions between this compound analogues and their biological targets, aided by computational modeling and structural biology, will be crucial for designing the next generation of this compound-inspired therapeutics with superior efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Khellinoflavanone, a Semisynthetic Derivative of this compound, Overcomes Benzo[a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emjreviews.com [emjreviews.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Herbicidal Activity, and Structure-Activity Relationships of O-Alkyl Analogues of this compound and Visnagin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. Visnadine | C21H24O7 | CID 442151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Topical photochemotherapy of vitiligo with a new this compound formulation : preliminary clinical results (1998) | G. Orecchia | 20 Citations [scispace.com]
Methodological & Application
Application Notes and Protocols: Cell Culture Models for Studying Khellin's Effects on Melanocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for investigating the effects of Khellin on melanocytes. This compound, a natural furanochromone, has been explored for its potential in treating vitiligo, a depigmenting skin disorder.[1][2] This document outlines detailed protocols for cell culture, key assays to assess melanocyte function, and summarizes relevant quantitative data. Furthermore, it visualizes the experimental workflows and the signaling pathways potentially modulated by this compound.
Introduction to this compound and its Role in Melanogenesis
This compound, derived from the plant Ammi visnaga, has a structural similarity to psoralens and has been used in photochemotherapy for vitiligo, often in combination with UVA irradiation (KUVA therapy).[2][3] Unlike psoralens, this compound is associated with lower phototoxicity and a reduced risk of DNA mutations.[1] Studies have suggested that this compound, when activated by UVA, can stimulate melanocyte proliferation and melanogenesis, the process of melanin synthesis.[4][5] This makes in vitro cell culture models invaluable for elucidating its precise mechanisms of action and evaluating its therapeutic potential.
Cell Culture Models for Melanocyte Studies
The choice of cell model is critical for obtaining physiologically relevant data. Both primary human epidermal melanocytes (HEM) and immortalized melanoma cell lines are commonly used.
-
Primary Human Epidermal Melanocytes (HEM): These cells are isolated from human skin and closely mimic the in vivo behavior of melanocytes.[6] They are ideal for studying the direct effects of compounds on melanogenesis.
-
Melanoma Cell Lines (e.g., B16-F10): These are immortalized cell lines that are easier to culture and maintain than primary cells. They are often used for initial screening and mechanistic studies. However, results should be validated in primary cells.
-
Melanocyte-Keratinocyte Co-culture: This model more accurately represents the skin microenvironment, as keratinocytes are known to secrete factors that influence melanocyte function.
Protocol 1: Culturing Human Epidermal Melanocytes (HEM)
This protocol is adapted from standard procedures for primary melanocyte culture.[7][8]
Materials:
-
Cryopreserved primary human epidermal melanocytes
-
Melanocyte Growth Medium (e.g., Medium 254) supplemented with Human Melanocyte Growth Supplement (HMGS)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin/EDTA solution (e.g., 0.25%)
-
Trypsin Neutralizing Solution or soybean trypsin inhibitor
-
Sterile cell culture flasks, plates, and pipettes
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of melanocytes in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed Melanocyte Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Plate the cells in a T-75 flask and incubate.
-
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the medium and wash with PBS.
-
Add Trypsin/EDTA and incubate for 2-4 minutes until cells detach.
-
Neutralize the trypsin with Trypsin Neutralizing Solution.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at a seeding density of 5,000-10,000 cells/cm².
-
Change the medium every 2-3 days.
-
Experimental Assays to Evaluate this compound's Effects
Cell Viability and Proliferation Assay
This assay determines the cytotoxic or proliferative effects of this compound on melanocytes.
Protocol 2: MTT Assay for Cell Viability
-
Seed melanocytes in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 100 µM) with or without UVA irradiation. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Melanin Content Assay
This assay quantifies the amount of melanin produced by melanocytes after treatment with this compound.
Protocol 3: Melanin Content Determination
-
Plate melanocytes in a 6-well plate and treat with this compound as described for the viability assay.
-
After the treatment period, wash the cells with PBS and harvest them by trypsinization.
-
Centrifuge the cell suspension and wash the pellet with PBS.
-
Solubilize the cell pellet in 1 N NaOH at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm.
-
Create a standard curve using synthetic melanin.
-
Normalize the melanin content to the total protein content of the cell lysate (determined by a BCA or Bradford assay).
Tyrosinase Activity Assay
Tyrosinase is the key enzyme in melanogenesis. This assay measures its activity in this compound-treated cells.
Protocol 4: L-DOPA Oxidation Assay for Tyrosinase Activity
-
Prepare a cell lysate from this compound-treated and control cells using a lysis buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, mix 20 µg of cell lysate with 100 µL of 2 mg/mL L-DOPA solution in phosphate buffer.
-
Incubate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm to quantify the formation of dopachrome.
-
Express tyrosinase activity as a percentage of the control.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on published literature on melanogenesis stimulators. These tables are for illustrative purposes to guide data presentation.
Table 1: Effect of this compound on Melanocyte Viability
| This compound Concentration (µM) | Cell Viability (% of Control) - 48h |
| 0 (Control) | 100 ± 5.2 |
| 1 | 102 ± 4.8 |
| 10 | 105 ± 6.1 |
| 50 | 98 ± 5.5 |
| 100 | 85 ± 7.3 |
Table 2: Effect of this compound on Melanin Content and Tyrosinase Activity
| This compound Concentration (µM) | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) |
| 0 (Control) | 100 ± 8.1 | 100 ± 7.5 |
| 1 | 115 ± 9.3 | 112 ± 8.9 |
| 10 | 142 ± 11.5 | 135 ± 10.2 |
| 50 | 135 ± 10.8 | 128 ± 9.7 |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided to illustrate key processes.
Caption: Experimental workflow for studying this compound's effects on melanocytes.
The primary signaling pathway regulating melanogenesis is the cAMP/PKA pathway, which leads to the activation of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression.[9]
Caption: Potential signaling pathway for this compound-induced melanogenesis.
Conclusion
The provided protocols and application notes offer a framework for the systematic investigation of this compound's effects on melanocytes. By employing these standardized cell culture and assay techniques, researchers can obtain reliable and reproducible data to further understand the therapeutic potential of this compound in pigmentary disorders. Future studies should focus on elucidating the precise molecular targets of this compound within the melanogenesis signaling cascade and validating these in vitro findings in more complex models, such as 3D skin equivalents and in vivo animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. emjreviews.com [emjreviews.com]
- 3. researchgate.net [researchgate.net]
- 4. A case study to evaluate the treatment of vitiligo with this compound encapsulated in L-phenylalanin stabilized phosphatidylcholine liposomes in combination with ultraviolet light therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel and Effective Method for Human Primary Skin Melanocytes and Metastatic Melanoma Cell Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.4. Cell Culture and Viability Assay [bio-protocol.org]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Khellin Dosage for In Vitro Cell Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Khellin dosage for in vitro cell studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound's primary mechanism of action involves the modulation of calcium ion (Ca2+) channels in smooth muscle cells, leading to their relaxation.[1] It also interacts with the Aryl Hydrocarbon Receptor (AHR) signaling pathway, which can influence the expression of various genes, including those involved in metabolism and cell growth.[2][3][4] Additionally, this compound has been noted to possess anti-inflammatory properties.[5]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. For cytotoxic effects, IC50 values have been reported to range from 12.54 to 17.53 µg/mL in MCF-7 and HepG2 cells.[6][7] For non-cytotoxic, functional assays, such as studying its effects on melanocyte proliferation, concentrations as low as 1 nmol/L to 0.5 mmol/L have been used.[2] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO at a concentration of up to 26 mg/mL (99.9 mM).[3][6] It is practically insoluble in water.[6][8] Therefore, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells, typically below 0.1%.
Q4: Is this compound cytotoxic?
A4: Yes, this compound can be cytotoxic at higher concentrations. For example, on breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, it has shown strong cytotoxic activity with IC50 values between 12.54 and 17.53 µg/mL.[6][7] In another study, the IC50 for HepG2 cells was 60 µM, while for normal kidney Vero cells, it was much higher at 9744 µg/mL, suggesting some level of selectivity.[4] It is crucial to determine the cytotoxic concentration range for your specific cell line using a cell viability assay.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when added to my cell culture medium.
-
Possible Cause: this compound has poor aqueous solubility.[6][8] Adding a concentrated DMSO stock directly to the aqueous culture medium can cause it to precipitate.
-
Solution:
-
Serial Dilution: Perform serial dilutions of your this compound-DMSO stock solution in the cell culture medium. This gradual decrease in DMSO concentration can help maintain this compound's solubility.
-
Pre-warming Medium: Gently warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Vortexing: Immediately after adding the this compound stock to the medium, vortex the solution gently to ensure it is well-dispersed.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.1%) to minimize both solubility issues and solvent-induced cytotoxicity.[9]
-
Issue 2: I am observing inconsistent or highly variable results between experiments.
-
Possible Cause: Inconsistent results can arise from several factors, including variability in cell seeding density, passage number, or the preparation of the this compound working solution.[10]
-
Solution:
-
Standardize Cell Culture Practices: Use cells within a consistent and narrow passage number range. Ensure uniform cell seeding density across all wells and plates.
-
Fresh Working Solutions: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2]
-
Control for Edge Effects: In multi-well plates, edge wells are more prone to evaporation, which can concentrate the compound and affect results. It is good practice to fill the outer wells with sterile PBS or medium without cells and use the inner wells for your experiment.
-
Thorough Mixing: Ensure the this compound working solution is homogeneously mixed with the cell culture medium before adding it to the cells.
-
Issue 3: My cell viability assay (e.g., MTT) is giving unexpected results.
-
Possible Cause: this compound, like other compounds, may interfere with the assay itself. For example, it could directly react with the MTT reagent or alter the metabolic activity of the cells in a way that does not correlate with cell viability.[11]
-
Solution:
-
Use a Control Without Cells: Include a control well with your highest concentration of this compound in the medium but without cells. This will help determine if this compound directly reacts with your assay reagent.
-
Use an Alternative Viability Assay: If you suspect interference, try a different cell viability assay that relies on a different principle. For example, if you are using a metabolic assay like MTT, consider a membrane integrity assay like Trypan Blue exclusion or a DNA-binding dye-based assay like CyQUANT.
-
Visual Inspection: Always visually inspect your cells under a microscope before performing a plate-based assay to confirm that the assay results correlate with the observed cell morphology and density.
-
Data Summary
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay | IC50 Value | Reference |
| MCF-7 (Breast Cancer) | SRB | 12.54 - 17.53 µg/mL | [6][7] |
| HepG2 (Hepatocellular Carcinoma) | SRB | 12.54 - 17.53 µg/mL | [6][7] |
| HepG2 (Hepatocellular Carcinoma) | MTT | 60 µM | [4] |
| Vero (Normal Kidney) | MTT | 9744 µg/mL | [4] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cells.
Materials:
-
This compound
-
DMSO
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of dilutions of this compound in complete culture medium. A common starting range is a 2-fold serial dilution from 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Include wells with medium only as a blank control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
DMSO
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Cell Treatment: Treat the cells with various non-toxic concentrations of this compound (determined from a prior cytotoxicity assay) for 1 hour.
-
LPS Stimulation: After the pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition by this compound compared to the LPS-only treated cells.
Protocol 3: Calcium Influx Assay
This protocol describes a method to measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator dye like Fura-2 AM or Fluo-4 AM.
Materials:
-
Cell line of interest
-
This compound
-
DMSO
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorometric plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on a black, clear-bottom 96-well plate and allow them to grow to near confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove the excess dye. Add 100 µL of HBSS to each well.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorometric plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Compound Addition and Measurement:
-
Add different concentrations of this compound to the wells.
-
Immediately begin to measure the fluorescence intensity at regular intervals (e.g., every 5 seconds for 5-10 minutes) to monitor the change in intracellular calcium.
-
Include wells with a positive control (e.g., ionomycin) to induce a maximal calcium response and a negative control (e.g., pre-incubation with EGTA) to chelate extracellular calcium.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The data is often expressed as a ratio of the fluorescence relative to the baseline fluorescence (F/F0).
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. An aqueous extract of Ammi visnaga fruits and its constituents this compound and visnagin prevent cell damage caused by oxalate in renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:82-02-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Mitigates Cisplatin-Induced Renal Injury by Targeting Oxidative Stress, Inflammation, and Apoptosis: Integration of Network Pharmacology, Molecular Docking, and Preclinical Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Visnagen and this compound Furochromone Pyrimidine Derivatives and Their Anti-Inflammatory and Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. quora.com [quora.com]
- 11. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Mitigating Khellin-induced phototoxicity in therapeutic applications
I have completed the final round of targeted searches. I now have sufficient information to create the comprehensive technical support center as requested. I found detailed protocols for the Neutral Red Uptake phototoxicity test (OECD 432), melanin content assays, and cell proliferation assays (MTT). I also gathered more specific information on the signaling pathways (Wnt/β-catenin, MAPK, and PKA/CREB) involved in melanogenesis, which will be crucial for creating the Graphviz diagram. I have also found more quantitative data comparing KUVA and PUVA therapies, which will be used to populate the data tables. The information on formulation challenges and khellin's solubility issues will be structured into the troubleshooting guide. I can now proceed with generating the full response without needing further searches.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for mitigating this compound-induced phototoxicity in therapeutic applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Poor or inconsistent solubility of this compound in aqueous media for in vitro assays. | This compound has low water solubility (~120 µg/mL).[1] This can be exacerbated by using DMSO that has absorbed moisture.[2] | - For stock solutions, use fresh, anhydrous DMSO. This compound is soluble in DMSO at 26 mg/mL.[2]- For aqueous buffers, consider the use of co-solvents such as ethanol or PEG 400.[3]- The use of non-ionic surfactants like Tween 80 or Brij 35 can increase the aqueous solubility of this compound.[4]- Prepare amorphous solid dispersions with hydrophilic polymers like PEG-4000 to enhance aqueous solubility and dissolution rate.[1] |
| Inconsistent results or lack of efficacy with topical this compound formulations. | - Vehicle-dependent efficacy: The choice of vehicle is critical for the availability of this compound in the skin. Some classical topical formulations have shown poor results.[5]- Inadequate formulation: Improper mixing can lead to non-uniform distribution of this compound. High shear may be needed for emulsification, while low shear is better for gels.[6][7]- Ingredient order: The order of adding ingredients can affect the stability and homogeneity of the formulation.[6] | - Use a vehicle that enhances drug availability, such as a water/2-propanol/propylene glycol gel or liposomal formulations.[8]- Optimize mixing speeds and duration for your specific formulation type. Validate your process with small-scale test batches.[7]- Ensure polymers are properly hydrated before adding other ingredients. Add this compound to the appropriate phase (e.g., oil phase for lipophilic drugs in an emulsion).[6] |
| Precipitation of this compound in the formulation during storage. | - Temperature fluctuations: Rapid cooling during manufacturing or temperature changes during storage can cause precipitation of solubilized ingredients.[6]- Supersaturation: The concentration of this compound may be too high for the chosen solvent system, leading to crystallization over time. | - Implement controlled heating and cooling rates during the manufacturing process.[6]- Store the formulation at a constant, controlled room temperature.- Determine the saturation solubility of this compound in your specific vehicle and formulate below this concentration. |
| High variability in cell viability assays (e.g., MTT, Neutral Red Uptake). | - Uneven cell plating: Inconsistent cell numbers across wells will lead to variable results.- Incomplete dissolution of formazan crystals (MTT assay): The purple crystals must be fully dissolved for accurate absorbance readings.[9]- Interference from serum or phenol red: These components in the culture medium can generate background signal.[10] | - Ensure a homogenous cell suspension before plating and use calibrated pipettes.- After adding the solubilization solution, gently shake the plate on an orbital shaker to ensure all crystals are dissolved.[9]- Use serum-free media during the MTT incubation step. Set up background control wells containing media and MTT but no cells.[10] |
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary therapeutic applications?
This compound is a naturally occurring furanochromone derived from the plant Ammi visnaga. Its primary therapeutic application in recent years has been in the photochemotherapy of vitiligo, a skin depigmentation disorder. When combined with ultraviolet A (UVA) light (a treatment known as KUVA), it can stimulate repigmentation of the skin. Historically, it has also been used as a bronchodilator for asthma and a vasodilator for angina.
2. How does this compound-induced phototoxicity compare to that of psoralens?
This compound is considered significantly less phototoxic than psoralens, which are commonly used in PUVA (Psoralen + UVA) therapy.[5] this compound is a poor photosensitizer and acts as a monofunctional agent, meaning it forms monoadducts with DNA and does not induce the DNA cross-links that are characteristic of bifunctional psoralens. This is thought to be the reason for its lower photogenotoxicity and the absence of a significant phototoxic erythemal (reddening) response.[5]
3. What are the main strategies to mitigate potential side effects of this compound?
The primary strategy is the use of topical formulations (creams, gels, liposomes) instead of systemic (oral) administration. Oral this compound has been associated with side effects such as nausea and elevated liver enzymes.[11] Topical application localizes the drug to the target area, minimizing systemic exposure and associated risks.[12] Additionally, advanced formulations like liposomes can enhance the delivery of this compound to the hair follicles, which are the source of melanocytes for repigmentation, potentially allowing for lower concentrations to be used.
4. What is the mechanism of action of this compound in vitiligo treatment?
When activated by UVA light, this compound stimulates the proliferation of melanocytes (pigment-producing cells) and melanogenesis (the production of melanin).[13] The process involves an increase in the glycosylation of melanogenic enzymes. The exact signaling pathways are still under investigation but are thought to involve the Wnt/β-catenin and MAPK pathways, which are crucial for melanocyte differentiation and melanin production.
5. Are there any long-term risks associated with KUVA therapy?
While KUVA is considered safer than PUVA, some studies have raised concerns about long-term risks. One study in mice showed that topical this compound in combination with UVA or simulated solar radiation could be carcinogenic. Therefore, while it is less mutagenic than psoralens, its long-term safety profile, particularly regarding carcinogenicity, is still an area of active research.
Data Presentation
Table 1: Comparative Efficacy of KUVA vs. PUVA in Vitiligo Treatment
| Study | Treatment Groups | Number of Patients | Treatment Duration | Key Efficacy Outcome |
| Comparative Study (2022)[14][15] | Oral KUVA vs. Oral PUVA | 50 per group | 18 months | Excellent/Very Good Response: KUVA: 52% (26 patients)PUVA: 32% (16 patients) (p=0.012) |
| Pilot Study[12] | Topical KUVA vs. Systemic PUVA | 33 total | Not specified | Repigmentation with topical KUVA was comparable to systemic PUVA, but required a longer treatment duration and higher cumulative UVA doses. |
Table 2: Comparative Safety and Side Effect Profile of KUVA vs. PUVA
| Study | Treatment Groups | Key Safety/Side Effect Outcomes |
| Comparative Study (2022)[16] | Oral KUVA vs. Oral PUVA | Incidence of Side Effects: KUVA: 28% of patientsPUVA: 96% of patients |
| Pilot Study[12] | Topical KUVA vs. Systemic PUVA | Topical KUVA: No side effects were observed.Systemic PUVA: Erythema, itching, and gastrointestinal disturbances occurred in some patients. |
| Oral this compound Study[17] | Oral this compound + UVA | Side effects included nausea, elevation of transaminases, and orthostatic hypotension. |
Experimental Protocols
Preparation of a 2% Topical this compound Cream (Oil-in-Water Emulsion)
This protocol is a general guideline and may require optimization based on specific excipients and equipment.
Materials:
-
Oil Phase:
-
This compound powder (2g)
-
Cetostearyl alcohol (10g)
-
White soft paraffin (15g)
-
Liquid paraffin (6g)
-
-
Aqueous Phase:
-
Purified water (qs to 100g)
-
Emulsifying agent (e.g., Polysorbate 80, 2g)
-
Preservative (e.g., Phenoxyethanol, 0.5g)
-
Humectant (e.g., Propylene glycol, 5g)
-
Procedure:
-
Oil Phase Preparation: In a suitable vessel, combine cetostearyl alcohol, white soft paraffin, and liquid paraffin. Heat to 70-75°C with gentle stirring until all components are melted and the mixture is uniform. Add the this compound powder to the melted oil phase and stir until fully dissolved.
-
Aqueous Phase Preparation: In a separate vessel, combine the purified water, emulsifying agent, preservative, and propylene glycol. Heat to 70-75°C with stirring until all components are dissolved.
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed. Continue homogenization for 5-10 minutes to form a uniform emulsion.
-
Cooling: Reduce the mixing speed to a gentle stir and allow the cream to cool to room temperature. Avoid rapid cooling to prevent precipitation.[6]
-
Final QC: Check the pH of the final cream (should be in the range of 4.5-6.5 for skin compatibility). Visually inspect for homogeneity and phase separation.
Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This method is widely used for encapsulating lipophilic drugs like this compound.
Materials:
-
Phosphatidylcholine (e.g., from soybean)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform:methanol 2:1 v/v)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
Procedure:
-
Lipid Dissolution: Dissolve phosphatidylcholine, cholesterol, and this compound in the organic solvent mixture in a round-bottom flask. The molar ratio of lipids and the drug concentration should be optimized for desired encapsulation efficiency.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film on the inner surface of the flask.[18]
-
Drying: To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours.
-
Hydration: Add the aqueous buffer (pre-heated to a temperature above the lipid phase transition temperature) to the flask.[19] Agitate the flask by vortexing or gentle shaking to hydrate the lipid film. This will cause the lipids to swell and form multilamellar vesicles (MLVs).[19]
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (SUVs or LUVs), the MLV suspension can be sonicated (probe or bath) or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[20][21]
-
Purification: Remove any unencapsulated this compound by dialysis or gel filtration chromatography.
In Vitro Phototoxicity Assessment (Neutral Red Uptake Assay - adapted from OECD TG 432)
This assay determines the phototoxic potential of a chemical by comparing its cytotoxicity in the presence and absence of UVA light.[14][22][23]
Materials:
-
Balb/c 3T3 fibroblasts (or other suitable cell line)
-
96-well cell culture plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
Culture medium (e.g., DMEM with supplements)
-
Neutral Red (NR) solution (50 µg/mL in serum-free medium)
-
NR destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)
-
UVA light source with a calibrated radiometer
Procedure:
-
Cell Plating: Seed 1 x 10⁴ Balb/c 3T3 cells per well in two 96-well plates and incubate for 24 hours.[23]
-
Treatment: Prepare a series of 8 different concentrations of this compound in culture medium. Replace the old medium in both plates with the this compound dilutions. Include solvent controls.
-
Pre-incubation: Incubate both plates for 1 hour.[14]
-
Irradiation:
-
Plate 1 (+UVA): Expose the plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).[22]
-
Plate 2 (-UVA): Keep the second plate in the dark for the same duration.
-
-
Post-incubation: Wash the cells with buffer and replace the treatment medium with fresh culture medium. Incubate both plates for another 24 hours.
-
Neutral Red Uptake:
-
Replace the medium with the NR solution and incubate for 3 hours.[23]
-
Wash the cells with buffer to remove excess NR.
-
Add the NR destain solution to each well to solubilize the dye taken up by viable cells.
-
-
Data Analysis:
-
Measure the absorbance of each well using a plate reader (at ~540 nm).
-
Calculate the cell viability for each concentration relative to the untreated controls for both the +UVA and -UVA plates.
-
Determine the IC50 values (concentration that reduces viability by 50%) for both conditions.
-
Calculate the Photo-Irritation Factor (PIF) by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF > 5 suggests a probable phototoxic potential.
-
In Vitro Assessment of Melanocyte Proliferation and Melanin Content
Part A: Melanocyte Proliferation (MTT Assay) [5]
Materials:
-
Human epidermal melanocytes or B16F10 melanoma cells
-
96-well plates
-
This compound and UVA treatment as required
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Plating & Treatment: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere. Treat with this compound and/or UVA as per your experimental design.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate for 15 minutes in the dark and read the absorbance at ~570 nm. The absorbance is proportional to the number of viable, proliferating cells.
Part B: Melanin Content Assay [24][25][26]
Materials:
-
Treated melanocyte cell pellets
-
Solubilization buffer (1N NaOH with 10% DMSO)[25]
-
Synthetic melanin standard
-
96-well plate
Procedure:
-
Cell Lysis: After treatment, harvest the cells and create a cell pellet. Solubilize the pellet in the NaOH/DMSO buffer.[25]
-
Incubation: Incubate the lysate at 80°C for 2 hours to dissolve the melanin granules.[25]
-
Standard Curve: Prepare a standard curve using synthetic melanin in the same solubilization buffer.
-
Absorbance Reading: Centrifuge the lysates to pellet debris. Transfer the supernatant to a 96-well plate and measure the absorbance at 470-490 nm.[25][26]
-
Quantification: Determine the melanin concentration in your samples by comparing their absorbance to the standard curve. Normalize the melanin content to the initial cell number or total protein content.
Mandatory Visualizations
Signaling Pathways in KUVA-Induced Melanogenesis
Caption: this compound+UVA (KUVA) stimulates melanogenesis via MAPK and PKA/CREB pathways.
Experimental Workflow for Topical Phototoxicity Testing
Caption: Workflow for in vitro phototoxicity testing using the Neutral Red Uptake assay.
Logical Flow for Troubleshooting this compound Solubility Issues
Caption: Troubleshooting logic for addressing poor solubility of this compound in experiments.
References
- 1. oecd.org [oecd.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [Solubility of this compound in the presence of Tween 80 and Brij 35] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.7. Cell Proliferation Assay [bio-protocol.org]
- 6. pharmtech.com [pharmtech.com]
- 7. pharmadigests.com [pharmadigests.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. emjreviews.com [emjreviews.com]
- 12. Treatment of vitiligo with local this compound and UVA: comparison with systemic PUVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KUVA (this compound plus ultraviolet A) stimulates proliferation and melanogenesis in normal human melanocytes and melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. recipe.by [recipe.by]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 19. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 20. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 21. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iivs.org [iivs.org]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 26. med.upenn.edu [med.upenn.edu]
Troubleshooting common issues in Khellin-based cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Khellin in cellular assays. The information is designed to help identify and resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound has a multi-faceted mechanism of action. Primarily, it acts as a smooth muscle relaxant by modulating calcium ion (Ca2+) channels and inhibiting phosphodiesterase enzymes, which leads to an increase in intracellular cyclic AMP (cAMP)[1][2]. This increase in cAMP contributes to smooth muscle relaxation and anti-inflammatory effects[1][2]. Additionally, this compound possesses antioxidant properties and can modulate the release of inflammatory mediators[1][2]. It is also a photosensitizer that, when combined with UVA irradiation (KUVA therapy), is used to treat skin conditions like vitiligo and psoriasis by stimulating melanocyte proliferation and melanogenesis[3][4][5][6].
Q2: What are the common challenges associated with using this compound in cellular assays?
Common challenges include:
-
Poor Solubility: this compound has low aqueous solubility, which can lead to precipitation in cell culture media and inaccurate dosing[7][8].
-
Phototoxicity: As a photosensitizer, unintended exposure of this compound-treated cells to light can induce cytotoxicity and confound experimental results[9][10].
-
Autofluorescence: Like many aromatic compounds, this compound may exhibit intrinsic fluorescence, potentially interfering with fluorescence-based assays[11][12].
-
Cytotoxicity: At higher concentrations (above 0.5 mmol/L), this compound can be cytotoxic to various cell types[4][6].
-
Variable Cellular Uptake and Efflux: The intracellular concentration of this compound can be influenced by cellular uptake and efflux transporters, leading to variability in experimental outcomes[13][14][15].
Q3: How should I prepare and store this compound stock solutions?
Due to its low water solubility, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution[16]. It is recommended to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility[16]. Stock solutions should be aliquoted and stored at -20°C for short-term storage (1 month) or -80°C for long-term storage (1 year) to avoid repeated freeze-thaw cycles[16].
Troubleshooting Guide
Issue 1: Inconsistent or No Cellular Response to this compound
| Possible Cause | Recommended Solution |
| This compound Precipitation | Visually inspect the culture media for any precipitate after adding this compound. Prepare a fresh stock solution in high-quality, anhydrous DMSO. Consider preparing solid dispersions of this compound with hydrophilic polymers like PEG-4000 to enhance aqueous solubility.[7][8] When diluting the stock solution into aqueous media, ensure rapid mixing. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Concentrations for biological effects have been reported from 1 nmol/L to 0.5 mmol/L.[4][6] |
| Incorrect Cell Health/Phase | Ensure cells are in the logarithmic growth phase and exhibit normal morphology before treatment.[17] Avoid using cells that are over-confluent or have a high passage number.[18] |
| Cellular Efflux | Some cell types may actively pump this compound out, reducing its intracellular concentration. Consider using efflux pump inhibitors if this is suspected, though this will add another variable to the experiment.[14] |
| Degradation of this compound | Ensure proper storage of this compound stock solutions.[16] Avoid prolonged exposure of the compound to light and elevated temperatures during the experiment. |
Issue 2: High Background Signal or Assay Interference in Fluorescence-Based Assays
| Possible Cause | Recommended Solution |
| This compound Autofluorescence | Run a control experiment with this compound-treated cells without the fluorescent probe to measure the compound's intrinsic fluorescence. If significant, subtract this background from your experimental values. Consider using fluorescent probes with excitation and emission wavelengths that do not overlap with this compound's fluorescence spectrum.[12][19] |
| Fluorescence Quenching | If the fluorescence signal is unexpectedly low in the presence of this compound, it may be quenching the signal from your fluorescent dye. This is concentration-dependent, so try lowering the this compound concentration.[12] An alternative is to use an orthogonal assay with a different detection method (e.g., luminescence or absorbance).[12] |
| Light-Induced Compound Interference | This compound is photosensitive. Minimize the exposure of your assay plates to light, especially if using a fluorescent plate reader that excites at wavelengths that could activate this compound. |
Issue 3: Unexpected Cytotoxicity or Cell Death
| Possible Cause | Recommended Solution |
| Concentration Too High | This compound can be cytotoxic at concentrations above 0.5 mmol/L.[4][6] Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the non-toxic concentration range for your specific cell line. |
| Phototoxicity | If your experiments involve UVA irradiation (KUVA), ensure the UVA dose is optimized. For experiments not intended to be phototoxic, protect the cells from ambient light after this compound treatment.[9][10] Use light-blocking plates or cover plates with foil. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (media with the same concentration of solvent) to confirm the solvent is not causing the cytotoxicity. |
| Contamination | Biological contamination (e.g., mycoplasma) can cause cell stress and death.[20] Regularly test your cell cultures for contamination. |
Experimental Protocols & Data
General Protocol for a this compound-Based Cellular Proliferation Assay
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and ensures even distribution across the well surface.[17]
-
Cell Culture: Culture cells overnight to allow for attachment and recovery.
-
This compound Preparation: Prepare a series of this compound dilutions in cell culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and below 0.5%.
-
Treatment: Remove the old medium and add the this compound-containing medium to the cells. Include a vehicle control (medium with DMSO only) and an untreated control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
For KUVA Assays: After an initial incubation with this compound (e.g., 1-2 hours), expose the cells to a specific dose of UVA radiation (e.g., 150-280 mJ/cm²).[4][6] Return the cells to the incubator for the remainder of the incubation period.
-
Assay Readout: Measure cell proliferation using a suitable method, such as a colorimetric assay (e.g., MTT, WST-1), a fluorescence-based assay (e.g., CyQUANT), or by direct cell counting.
Quantitative Data Summary
| Parameter | Cell Type | Value | Reference |
| Optimal Proliferative Concentration | Melanoma cells & Melanocytes | 0.01 mmol/L | [4][6] |
| Cytotoxic Concentration | Melanocytic cells & Fibroblasts | > 0.5 mmol/L | [4][6] |
| UVA Dose Range for KUVA | Melanoma cells | 150 - 280 mJ/cm² | [4][6] |
| Solubility in DMSO | N/A | 26 mg/mL (99.9 mM) | [16] |
| Aqueous Solubility | N/A | ~120 µg/mL | [7] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism involving Ca2+ channel and phosphodiesterase inhibition.
Caption: Workflow for a this compound and UVA (KUVA) co-treatment cellular assay.
Caption: A logical flowchart for troubleshooting common issues in this compound assays.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Phototherapeutic, photobiologic, and photosensitizing properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vitro investigation of the effect of this compound and UVA (KUVA) on normal and transformed human melanocytes [open.uct.ac.za]
- 5. emjreviews.com [emjreviews.com]
- 6. KUVA (this compound plus ultraviolet A) stimulates proliferation and melanogenesis in normal human melanocytes and melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing Biopharmaceutical Attributes of this compound by Amorphous Binary Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. selleckchem.com [selleckchem.com]
- 17. marinbio.com [marinbio.com]
- 18. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 19. researchgate.net [researchgate.net]
- 20. platypustech.com [platypustech.com]
Validation & Comparative
Khellin versus psoralen for the treatment of vitiligo: a comparative study
An objective comparison of Khellin- and Psoralen-based photochemotherapy for the treatment of vitiligo, supported by clinical data and detailed experimental protocols.
This guide provides a comprehensive comparison of this compound and Psoralen, two photosensitizing agents used in conjunction with ultraviolet A (UVA) radiation for the treatment of vitiligo. The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their efficacy, safety profiles, and mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative and individual studies on this compound (KUVA therapy) and Psoralen (PUVA therapy).
Table 1: Efficacy of KUVA vs. PUVA in Vitiligo Treatment
| Parameter | This compound + UVA (KUVA) | Psoralen + UVA (PUVA) | Source |
| Study Duration | 18 months | 18 months | [1] |
| Patient Cohort | 50 patients with generalized vitiligo | 50 patients with generalized vitiligo | [1] |
| Very Good to Excellent Response (>75% repigmentation) | 52% (26 patients) | 32% (16 patients) | [1] |
| Poor Response (<25% repigmentation) | 0% | 2% (1 patient) | [1] |
| Statistically Significant Difference in Efficacy | Yes (P=0.012) | - | [1] |
Table 2: Side Effect Profile of KUVA vs. PUVA
| Side Effect | This compound + UVA (KUVA) | Psoralen + UVA (PUVA) | Source |
| Overall Incidence of Side Effects | 28% (14 patients) | 96% (48 patients) | [1] |
| Phototoxicity (Erythema) | Does not induce phototoxic erythema[1][2] | Common, can be severe[3][4] | |
| Nausea and Vomiting | Frequently observed with oral use[5] | Can occur with oral use[3] | |
| Elevated Liver Enzymes (Transaminases) | Can occur, reported in about 30% of patients with oral use, leading to discontinuation[2][6] | Rare, but can occur[7] | |
| Long-term Carcinogenic Risk | Considered less hazardous than psoralens regarding mutagenicity and carcinogenicity[2] | Increased risk of skin cancer with prolonged use[3][8] | |
| Pruritus (Itching) | Less common | Reported in some patients[4] | |
| Headache | Potential adverse reaction[5] | - | |
| Dizziness | Potential adverse reaction[5] | - |
Experimental Protocols
Detailed methodologies for the key therapeutic approaches are outlined below.
Oral this compound + UVA (KUVA) Protocol
-
Patient Selection: Patients with generalized vitiligo. Exclusion criteria include pregnancy, lactation, significant liver or kidney disease, and a history of photosensitivity disorders.
-
Drug Administration: Oral administration of 100 mg of this compound two hours before UVA exposure.[6]
-
UVA Irradiation:
-
Monitoring:
-
Regular monitoring of liver function (transaminases) is crucial, especially during the initial phase of treatment.[2]
-
Ophthalmologic examination is recommended.[5]
-
Repigmentation is assessed using methods like the Vitiligo Area Severity Index (VASI) score at regular intervals (e.g., every 6 months).[1]
-
Topical this compound + UVA (KUVA) Protocol
-
Patient Selection: Patients with localized vitiligo (e.g., less than 5% of body surface area).[9]
-
Drug Application: A 3% to 5% this compound formulation (in a cream or gel base) is applied to the vitiliginous patches.[6]
-
UVA Irradiation:
-
Monitoring: Assessment of repigmentation and local skin reactions. Systemic side effects are significantly reduced with topical application.[11]
Oral Psoralen + UVA (PUVA) Protocol
-
Patient Selection: Patients with widespread vitiligo. Contraindications include pregnancy, lactation, severe liver or kidney disease, and a history of skin cancer or significant photosensitivity.[12]
-
Drug Administration: Oral administration of 8-methoxypsoralen (8-MOP) at a dose of 0.6-0.8 mg/kg body weight, taken 1-3 hours before UVA exposure.[9] Trioxsalen (TMP) is another psoralen derivative used, particularly for vitiligo.[9]
-
UVA Irradiation:
-
Monitoring:
Topical Psoralen + UVA (PUVA) Protocol
-
Patient Selection: Patients with vitiligo affecting a small percentage of their body surface area.[9]
-
Drug Application: A dilute solution of 8-MOP (e.g., 0.1%) is carefully applied to the vitiliginous patches 30 minutes before UVA exposure.[9] Alternatively, bathwater PUVA can be used where the patient soaks in a dilute psoralen solution.[13]
-
UVA Irradiation: The treated areas are exposed to a controlled dose of UVA radiation.
-
Monitoring: Close monitoring for phototoxic reactions (erythema, blistering) is essential.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and a general experimental workflow for comparing these treatments.
Caption: Proposed mechanism of action for this compound in vitiligo treatment.
Caption: Mechanism of action for Psoralen in vitiligo treatment.
Caption: A generalized experimental workflow for a comparative clinical trial.
Discussion
The available data suggests that KUVA therapy may offer a superior safety profile compared to PUVA, most notably due to the absence of phototoxicity.[1][2] One comparative study indicated that KUVA could be more effective than PUVA in treating generalized vitiligo, showing a higher percentage of patients achieving significant repigmentation with fewer side effects.[1]
The primary drawback of oral this compound is the risk of elevated liver enzymes, which necessitates regular monitoring and has led to its discontinuation in some patients.[2][6] Topical this compound application mitigates these systemic risks and is a promising alternative, particularly for localized vitiligo.[6][11]
Psoralen-based PUVA therapy is a long-established treatment for vitiligo.[9] Its mechanism, involving DNA cross-linking, is well-studied and leads to both immunosuppression and melanocyte stimulation.[8][9][14] However, the significant short-term risk of phototoxicity and the long-term risk of skin cancer are major concerns that limit its use.[3][12]
Conclusion
This compound presents a viable and potentially safer alternative to Psoralen for the treatment of vitiligo. The lack of phototoxicity is a significant advantage, allowing for more flexible treatment regimens, including home-based therapy with natural sunlight.[1][6] While the risk of hepatotoxicity with oral this compound is a concern, topical formulations appear to offer a favorable risk-benefit profile. Further large-scale, randomized controlled trials are warranted to definitively establish the comparative efficacy and long-term safety of KUVA versus PUVA and other emerging therapies for vitiligo.
References
- 1. recipe.by [recipe.by]
- 2. Treatment of vitiligo with this compound and ultraviolet A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psoralen - Wikipedia [en.wikipedia.org]
- 4. Effectiveness of psoralen photochemotherapy for vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. emjreviews.com [emjreviews.com]
- 7. Psoralen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 10. Topical photochemotherapy of vitiligo with a new this compound formulation preliminary clinical results [air.unimi.it]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. dermnetnz.org [dermnetnz.org]
- 14. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
A meta-analysis of clinical trials on Khellin for vitiligo
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a meta-analysis of clinical trial data on the efficacy and safety of Khellin for the treatment of vitiligo. It is intended for researchers, scientists, and drug development professionals seeking an objective comparison of this compound's performance against other therapeutic alternatives, supported by experimental data.
Executive Summary
This compound, a furanochromone derived from the Ammi visnaga plant, has been investigated as a photosensitizing agent in combination with ultraviolet A (UVA) radiation, a treatment known as KUVA, for the repigmentation of vitiliginous skin. Clinical studies have explored both oral and topical formulations of this compound. This analysis synthesizes findings from multiple clinical trials to evaluate the efficacy, safety, and application protocols of this compound-based therapies in comparison to alternative treatments for vitiligo.
Oral this compound has demonstrated efficacy comparable to psoralen plus UVA (PUVA) therapy but has been associated with side effects such as nausea and elevated liver transaminases, which has limited its systemic use.[1][2] Topical this compound formulations have emerged as a safer alternative, minimizing systemic absorption and associated adverse effects while showing promising repigmentation rates, particularly when combined with various light sources.
Comparative Efficacy of this compound Formulations
The efficacy of this compound in treating vitiligo varies depending on the formulation (oral vs. topical), the light source used for photoactivation, and the duration of treatment. The following tables summarize the quantitative data on repigmentation rates from various clinical studies.
Table 1: Efficacy of Oral this compound + UVA (KUVA) Therapy
| Study (Year) | Number of Patients | This compound Dosage | Treatment Protocol | Key Efficacy Outcome |
| Hofer et al. (2001) | 28 | 100 mg orally 2 hours before UVA | 3 times weekly | 41% of patients with >3 months of therapy achieved >70% repigmentation.[3] |
| Ortel et al. (1988) | 25 | Not specified | 3 times weekly | >70% repigmentation in 41% of patients after 100-200 treatments.[2] |
Table 2: Efficacy of Topical this compound Therapy
| Study (Year) | Number of Patients | This compound Formulation | Treatment Protocol | Key Efficacy Outcome |
| Valkova et al. (2004) | 33 (Local KUVA group) | Not specified | Not specified | Repigmentation comparable to systemic PUVA, but required longer treatment.[4] |
| Orecchia et al. (1998) | 36 | 1% this compound gel | Applied 30 min before UVA | 86.1% of this compound-treated sides showed >10% repigmentation vs. 66.6% for placebo.[5] |
| De Leeuw et al. (2003) | 74 | This compound in liposomes | With UVA/UVB, 5 times a week initially | 72% of treated locations had 50-100% repigmentation after a mean of 12 months.[6] |
| Fenniche et al. (2017) | 20 | 4% this compound | With 308-nm excimer lamp, twice a week | Significant improvement in depigmented lesions. |
Comparison with Alternative Vitiligo Treatments
This compound-based therapies have been compared with other established treatments for vitiligo, primarily PUVA and narrowband UVB (NB-UVB) phototherapy.
Table 3: Comparative Efficacy of KUVA vs. PUVA
| Study (Year) | Comparison Groups | Key Findings |
| Valkova et al. (2004) | Local KUVA vs. Systemic PUVA | Local KUVA achieved comparable repigmentation to systemic PUVA but required a longer treatment duration and higher cumulative UVA doses.[4] |
| Ortel et al. (1988) | Oral KUVA vs. Historical PUVA data | KUVA's success rate was comparable to that of PUVA.[2] |
Safety and Tolerability
A significant advantage of topical this compound over oral formulations and traditional psoralens is its improved safety profile.
Table 4: Reported Side Effects of this compound Therapies
| Formulation | Side Effects | Citation(s) |
| Oral this compound | Mild nausea (in up to 29% of patients), mild elevation of liver transaminases (in some patients, leading to discontinuation). | [2][3] |
| Topical this compound | Generally well-tolerated with no significant systemic side effects reported. Localized, mild erythema may occur. | [4][7][6] |
| Systemic PUVA | Erythema, itching, gastrointestinal disturbances. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of clinical research. The following sections outline the typical experimental protocols used in clinical trials of this compound for vitiligo.
Oral KUVA Therapy Protocol
A common protocol for oral KUVA involves the administration of 100 mg of this compound two hours prior to UVA irradiation.[1] Treatments are typically administered three times per week. The UVA dose is gradually increased based on the patient's skin type and response.
Topical KUVA Therapy Protocol
Topical formulations, such as a 1% to 5% this compound cream or gel, are applied to the vitiliginous patches 30 to 60 minutes before light exposure.[1][5][8] The light source can be artificial UVA, a 308-nm excimer lamp, or natural sunlight.[1][8] Treatment frequency varies from twice weekly to daily.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for a Comparative Clinical Trial of Topical this compound
Caption: A typical workflow for a randomized controlled trial comparing topical this compound with a placebo.
Proposed Signaling Pathway for this compound-Induced Melanogenesis
While the precise molecular mechanism of this compound in stimulating melanogenesis is not fully elucidated, it is hypothesized to act through pathways that promote melanocyte proliferation and melanin synthesis upon activation by UVA light.[9] The following diagram illustrates a plausible signaling cascade.
Caption: A hypothesized signaling pathway for this compound-induced melanogenesis in vitiligo treatment.
Conclusion
The available evidence from clinical trials suggests that this compound, particularly in its topical formulations combined with phototherapy, is a promising and safe therapeutic option for vitiligo. It demonstrates a comparable efficacy to some established treatments like PUVA, with a more favorable safety profile. The lack of systemic side effects with topical this compound makes it a suitable candidate for long-term treatment and for use in a broader patient population.
Future research should focus on large-scale, randomized controlled trials to establish optimal treatment protocols, including this compound concentration, light source parameters, and treatment duration. Further investigation into the molecular mechanisms of this compound will also be invaluable for optimizing its therapeutic potential in the management of vitiligo.
References
- 1. emjreviews.com [emjreviews.com]
- 2. Treatment of vitiligo with this compound and ultraviolet A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term results in the treatment of vitiligo with oral this compound plus UVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of vitiligo with local this compound and UVA: comparison with systemic PUVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical photochemotherapy of vitiligo with a new this compound formulation preliminary clinical results [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. A case study to evaluate the treatment of vitiligo with this compound encapsulated in L-phenylalanin stabilized phosphatidylcholine liposomes in combination with ultraviolet light therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
